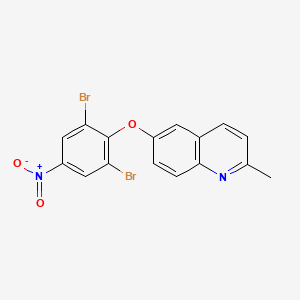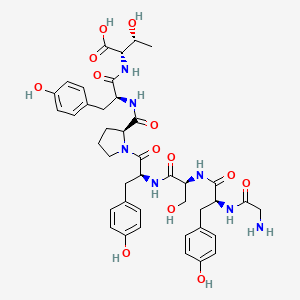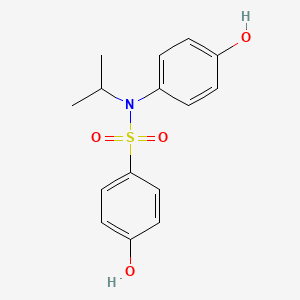![molecular formula C24H27NO2 B14193216 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL CAS No. 921588-02-5](/img/structure/B14193216.png)
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is an organic compound that features a complex structure with a pyridine ring, a diphenyl group, and a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the pyridine and diphenyl intermediates. One common method includes the reaction of pyridine-4-carboxaldehyde with diphenylmethanol under acidic conditions to form the diphenyl(pyridin-4-yl)methanol intermediate. This intermediate is then reacted with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The pyridine ring and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated or azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain biochemical pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[Diphenyl(pyridin-3-YL)methoxy]hexan-1-OL
- 6-[Diphenyl(pyridin-2-YL)methoxy]hexan-1-OL
- 6-[Diphenyl(pyridin-4-YL)methoxy]pentan-1-OL
Uniqueness
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is unique due to the specific positioning of the pyridine ring and the length of the hexanol chain
Eigenschaften
CAS-Nummer |
921588-02-5 |
|---|---|
Molekularformel |
C24H27NO2 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-[diphenyl(pyridin-4-yl)methoxy]hexan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-19-9-1-2-10-20-27-24(21-11-5-3-6-12-21,22-13-7-4-8-14-22)23-15-17-25-18-16-23/h3-8,11-18,26H,1-2,9-10,19-20H2 |
InChI-Schlüssel |
QDKMFCKAIAZYHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

